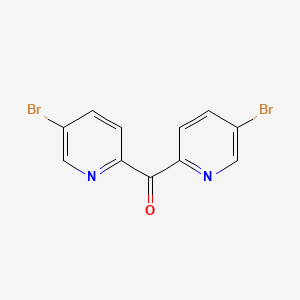

Bis(5-bromo-2-pyridinyl)methanone

Description

Contextualizing the Pyridinylmethanone Framework in Organic and Inorganic Chemistry

The pyridinylmethanone framework, characterized by a carbonyl group linking two pyridine (B92270) rings, is a significant structural motif. These compounds are recognized for their versatile coordination chemistry, acting as ligands that can bind to metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group. nih.gov The geometry and electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyridine rings. This adaptability makes pyridinylmethanone derivatives valuable in the development of catalysts, functional materials, and supramolecular assemblies. nih.gov For instance, related pyridomethene frameworks, when complexed with boron, have been shown to form highly fluorescent dyes with potential applications in optoelectronics and bioimaging. acs.org

Strategic Importance of Halogenated Pyridine Moieties in Chemical Synthesis and Functionality

The presence of bromine atoms on the pyridine rings of Bis(5-bromo-2-pyridinyl)methanone is of strategic importance. Halogenated pyridines are crucial building blocks in organic synthesis, serving as precursors for a wide array of functionalized molecules. The bromine atoms can be readily substituted or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This reactivity allows for the construction of complex molecular architectures. Furthermore, the introduction of halogens can significantly influence the electronic properties of the pyridine ring, affecting its basicity and the nature of its interactions in coordination complexes. Halogen bonding, a non-covalent interaction involving the halogen atom, can also play a role in directing the crystal packing and supramolecular assembly of these compounds. rsc.org

Current Research Status and Definitive Knowledge Gaps Regarding this compound

This lack of specific data stands in contrast to the extensive research on related compounds. For instance, numerous studies have explored the coordination chemistry of other substituted dipyridyl ketone ligands and the synthetic utility of various brominated pyridines. The absence of such information for this compound represents a clear opportunity for future research.

The following data tables highlight the available computed properties for this compound and provide a comparative look at a related, well-characterized compound to underscore the existing knowledge gap.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Br₂N₂O | PubChem nih.gov |

| Molecular Weight | 341.99 g/mol | PubChem nih.gov |

| IUPAC Name | bis(5-bromopyridin-2-yl)methanone | PubChem nih.gov |

| CAS Number | 656828-00-1 | PubChem nih.gov |

| XLogP3-AA | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 339.88469 | PubChem nih.gov |

| Monoisotopic Mass | 339.88469 | PubChem nih.gov |

| Topological Polar Surface Area | 42.9 Ų | PubChem nih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 316 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(5-bromopyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJXZGQQYXFQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464916 | |

| Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656828-00-1 | |

| Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

High-resolution NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule. However, specific, experimentally determined ¹H and ¹³C NMR chemical shift data for Bis(5-bromo-2-pyridinyl)methanone are not available in the reviewed scientific literature. While NMR spectra for related bromo-pyridine derivatives exist, this information cannot be directly extrapolated to the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and vibrational modes of a molecule. The expected FT-IR spectrum for this compound would show characteristic peaks for the carbonyl group (C=O) stretch, as well as aromatic C-H and C-N stretching and bending vibrations typical of the bromo-pyridine rings. However, a published spectrum with specific peak assignments (in cm⁻¹) for this compound could not be located.

Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry provides precise information on the mass-to-charge ratio of a molecule, confirming its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) data is available through computational resources. The predicted exact mass is crucial for confirming the molecular formula in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Br₂N₂O | PubChem nih.gov |

| Molecular Weight | 341.99 g/mol | PubChem nih.gov |

| Computed Exact Mass | 339.88469 Da | PubChem nih.gov |

This table is interactive and can be sorted by clicking the headers.

While Liquid Chromatography-Mass Spectrometry (LC-MS) would be a standard technique to verify the purity and identity of the compound, specific experimental LC-MS data or fragmentation patterns are not publicly documented.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The analysis of related aromatic ketones and pyridine-containing compounds suggests that this compound would exhibit absorption bands in the UV region, corresponding to π-π* and n-π* transitions of the conjugated aromatic system and the carbonyl group. Unfortunately, specific experimental data detailing the maximum absorption wavelengths (λmax) for this compound are not reported in the available literature.

Single Crystal X-ray Diffraction Studies

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Structure and Conformation of this compound and its Metal Complexes

A search for single-crystal X-ray diffraction data for this compound (chemical formula C₁₁H₆Br₂N₂O) did not yield any results for the free ligand. Furthermore, while the coordination chemistry of similar bromo-substituted pyridine (B92270) ligands with various metals has been explored, no crystal structures of metal complexes formed directly with this compound as a ligand are reported in the crystallographic databases. This represents a significant gap in the full characterization of this compound and its potential as a chelating agent in coordination chemistry.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

While a definitive crystal structure for the free ligand this compound is not extensively documented in pre-existing literature, the analysis of its non-brominated parent, di(2-pyridyl)ketone, and related bromo-substituted pyridine complexes provides a robust framework for understanding its solid-state behavior. The crystal packing is primarily governed by a combination of hydrogen bonding and π-stacking interactions.

In the presence of metal ions and water, dipyridyl ketones are known to hydrate, forming a gem-diol, [py₂C(OH)₂]. nih.gov For the brominated analogue, this hydrated form, bis(5-bromo-2-pyridinyl)gem-diol, would be the key player in forming hydrogen-bonded networks. The hydroxyl groups of the gem-diol can act as both donors and acceptors, leading to the formation of extensive hydrogen-bonding arrays that dictate the crystal packing. These interactions can link adjacent molecules into chains or more complex three-dimensional architectures. researchgate.net

Furthermore, the presence of bromine atoms on the pyridine rings introduces the possibility of other significant non-covalent interactions. Halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule, could be a prominent feature. Additionally, C-H···Br interactions are known to contribute to the stability of crystal lattices in similar compounds. researchgate.net

The aromatic pyridine rings are susceptible to π-π stacking interactions, which are a common feature in the crystal structures of metal complexes with aromatic nitrogen-containing ligands. rsc.orgresearchgate.net These interactions typically occur in an offset or slipped-parallel arrangement rather than a direct face-to-face overlap. rsc.org The interplay of these varied intermolecular forces—hydrogen bonding, halogen bonding, and π-stacking—results in a highly organized and stable supramolecular structure. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound Complexes

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Gem-diol (-C(OH)₂) | The hydroxyl groups can act as both donors and acceptors, forming extensive networks. |

| π-π Stacking | Bromo-pyridine Rings | Offset or slipped-parallel stacking between the aromatic rings of adjacent molecules. |

| Halogen Bonding | C-Br | Interaction between the electrophilic region of the bromine atom and a nucleophile (e.g., O, N). |

| C-H···Br Interactions | Pyridine C-H, C-Br | Weak hydrogen bonds between a pyridine hydrogen and a bromine atom on a neighboring molecule. researchgate.net |

| C-H···π Interactions | Pyridine C-H, Pyridine Ring | An interaction between a hydrogen atom and the electron cloud of an adjacent aromatic ring. |

Elucidation of Coordination Geometries within Metal Complexes

This compound is a versatile ligand in coordination chemistry, primarily due to its multiple donor sites. Research on its parent compound, di(2-pyridyl)ketone (py₂CO), provides critical insights into its coordination behavior.

In aqueous environments, the ketone functional group of the ligand readily undergoes hydration to form the gem-diol, di(2-pyridyl)gem-diol (py₂C(OH)₂). This hydrated form typically acts as a tridentate chelating ligand, coordinating to a central metal ion through the nitrogen atoms of both pyridine rings and one of the gem-diol oxygen atoms. nih.gov

A well-characterized example is the complex Cu(py₂C(OH)₂)₂₂, formed from the reaction of di(2-pyridyl)ketone with a copper(II) salt. nih.gov In this complex, two of the gem-diol ligands coordinate to the copper(II) ion. Each ligand binds in a tridentate κ³N,O,N' fashion. The resulting coordination sphere around the copper ion is {CuN₄O₂}. nih.gov

The geometry of this complex is a distorted octahedron, a common coordination geometry for six-coordinate copper(II) complexes. This distortion is attributed to the Jahn-Teller effect. nih.gov The two gem-diol ligands arrange themselves around the metal center, creating a stable chelate structure. It is anticipated that this compound would form analogous complexes, with the bromine substituents potentially influencing the electronic properties and steric environment of the resulting metal complex.

Table 2: Crystallographic and Coordination Data for the Analogous Cu(py₂C(OH)₂)₂₂ Complex

| Parameter | Value | Reference |

| Chemical Formula | Cu(C₁₁H₁₀N₂O₂)₂₂ | nih.gov |

| Metal Ion | Copper (II) | nih.gov |

| Ligand | di(2-pyridyl)gem-diol | nih.gov |

| Coordination Number | 6 | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Ligand Coordination Mode | Tridentate (κ³N,O,N') | nih.gov |

| Chromophore | {CuN₄O₂} | nih.gov |

Coordination Chemistry of Bis 5 Bromo 2 Pyridinyl Methanone As a Bidentate/multidentate Ligand

Ligand Design Principles for Metal Chelation

The design of pyridyl-based ligands for metal chelation is guided by several key principles that dictate their selectivity and the stability of the resulting complexes. The arrangement of donor atoms, the chelate ring size, the ligand's conformational flexibility, and the electronic properties of the substituents all play crucial roles.

Bis(5-bromo-2-pyridinyl)methanone is a classic example of a chelating ligand where the two pyridine (B92270) nitrogen atoms are positioned to form a stable complex with a metal ion. scispace.com The ketone bridge provides a specific "bite angle" and a degree of rigidity, predisposing the ligand for chelation. The ability of such ligands to form stable complexes is a cornerstone of their use in coordination chemistry. The formation of five- or six-membered chelate rings is generally favored in dipyridyl complexes. nih.gov In the case of bis(pyridyl)methanone ligands, the formation of a six-membered chelate ring is typical. nih.gov

Furthermore, the choice of donor atoms and their arrangement within the ligand framework is critical. The presence of N,N-donor sets from the pyridine rings makes these ligands particularly suitable for binding to a variety of transition metals. The coordination strength can be modulated by the electronic nature of substituents on the pyridine rings. whiterose.ac.uk

Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Ni(II), Fe(II), Pd(II), Co(II))

The synthesis of metal complexes with bis(pyridyl)methanone ligands is typically straightforward. The general approach involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727), ethanol (B145695), or dichloromethane (B109758). acs.orgimp.kiev.uajscimedcentral.com The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less-polar solvent to induce precipitation. acs.org

For example, palladium(II) complexes of di-2-pyridyl ketone (dpk) have been prepared by reacting dpk with a Pd(II) salt in dichloromethane at room temperature. acs.org Similarly, nickel(II) complexes can be synthesized by reacting dichlorotetrakis(pyridine)nickel(II) with the appropriate reagents in the presence of pyridine. rsc.org The synthesis of copper(II) and cobalt(II) complexes with related Schiff base ligands derived from pyridine-2,6-dicarbohydrazide (B1583541) also follows a solution-based reaction method. imp.kiev.ua

A notable feature in the coordination chemistry of di-2-pyridyl ketone is the transformation of the ketone group upon complexation. In the presence of water or alcohols, the carbonyl carbon is susceptible to nucleophilic attack, yielding gem-diol or hemiacetal forms of the ligand within the coordination sphere. researchgate.net This has been observed in the synthesis of Pd(II) complexes where an in-situ nucleophilic addition of ethanol to the ketone occurred. acs.org

Table 1: Examples of Synthesized Metal Complexes with Related Pyridyl-Ketone Ligands

| Metal Ion | Ligand System | Synthesis Method | Resulting Complex Type | Reference |

| Pd(II) | di-2-pyridyl ketone (dpk) | Reaction of dpk with Pd(II) salt in CH₂Cl₂ at room temperature. | Monomeric, square planar | acs.org |

| Ni(II) | di-2-pyridyl ketone based | Reaction of Ni(II) salts with the ligand. | Polynuclear clusters | sigmaaldrich.com |

| Cu(II) | di-2-pyridyl ketone nicotinoylhydrazone | Refluxing a methanolic solution of the ligand and Cu(CH₃COO)₂·H₂O. | Mononuclear and dinuclear | scispace.com |

| Co(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | Isolation from a solution containing the ligand and cobalt(II) nitrate. | Mononuclear, octahedral | nih.gov |

| Fe(II) | bis(2-pyridylmethyl)amine | Reaction of the ligand with iron(II) chloride. | Mononuclear | acs.org |

Characterization of these complexes is typically achieved through a combination of techniques including elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the solid-state structure. acs.orgscispace.com

Spectroscopic and Structural Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, providing clear evidence of complex formation.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the stretching frequency of the carbonyl group (ν(C=O)). Upon coordination of the pyridine nitrogen atoms, this band is expected to shift, typically to a lower frequency, due to electronic effects transmitted through the pyridine ring. If the ketone oxygen itself coordinates to the metal, a more significant shift to lower wavenumbers is anticipated. For instance, in Pd(II) complexes of dpk, changes in the IR spectrum are used to monitor the reaction. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to π→π* transitions within the ligand, which may be shifted upon coordination. acs.org For transition metal complexes, additional bands corresponding to d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) are observed. scispace.com The positions and intensities of these bands provide information about the geometry and electronic structure of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Pd(II) or Ni(II) complexes), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons on the pyridine rings are sensitive to the coordination environment. acs.orgrsc.org

Table 2: Representative Structural Data for Metal Complexes with Related Pyridyl Ligands

| Complex | Metal Center Geometry | M-N (pyridyl) Bond Length (Å) | M-O (ketone/adduct) Bond Length (Å) | Reference |

| [Cu(DKN)₂]·H₂O | Distorted Octahedral | ~2.0-2.2 | N/A (hydrazone) | nih.gov |

| PdCl₂(dpk·EtOH) | Square Planar | ~2.03 | ~2.0 (ethoxide) | acs.org |

| [Ni(CH₂SiMe₃)₂(py)₂] | cis-Square Planar | ~1.95 | N/A | rsc.org |

| [CdBr₂(dpkoxH)]n | Distorted Octahedral | ~2.38 | N/A (oxime) | mdpi.com |

(Data is for related ligand systems to illustrate typical values)

Impact of Peripheral Bromine Atoms on Coordination Properties and Electronic Structure

The presence of bromine atoms at the 5-position of the pyridine rings in this compound is expected to have a significant impact on its coordination chemistry.

Electronic Effects: Bromine is an electron-withdrawing group. This property reduces the electron density on the pyridine rings, thereby decreasing the basicity of the nitrogen donor atoms. whiterose.ac.uk A lower basicity generally leads to a weaker metal-ligand bond. This effect can influence the thermodynamic stability of the resulting metal complexes. Studies on other substituted pyridyl ligands have shown a clear correlation between the electronic nature of the substituent and the properties of the metal complex. whiterose.ac.uk

Comparative Studies with Related Bis-Pyridyl Ligands

The properties of this compound are best understood by comparing it with its parent compound, di-2-pyridyl ketone (dpk), and other related bis-pyridyl ligands.

Comparison with di-2-pyridyl ketone (dpk): The primary difference lies in the electronic properties imparted by the two bromine atoms. As discussed, the electron-withdrawing nature of bromine will make this compound a weaker Lewis base compared to dpk. whiterose.ac.uk This may result in longer metal-nitrogen bonds and potentially different reactivity. Furthermore, the potential for halogen bonding in the bromo-substituted ligand introduces a structural element not present in dpk complexes. nih.gov

Comparison with other bis-pyridyl ligands: The nature of the bridging group between the two pyridine rings significantly affects the coordination properties. For instance, replacing the ketone bridge with a more flexible methylene (B1212753) (-CH₂-) or propane (B168953) (-CH₂CH₂CH₂-) linker would alter the chelate ring size and the ligand's conformational freedom, leading to different complex geometries and stabilities. nih.govrsc.org Ligands like di-2-pyridyl ketoxime (dpkoxH), a derivative of dpk, introduce an additional donor site (the oxime nitrogen) and exhibit a greater variety of coordination modes. mdpi.comnih.gov Comparing this compound with these analogues highlights the specific constraints and reactivity conferred by the ketone bridge. The steric and electronic properties of substituents other than bromine also provide a valuable context for understanding its behavior. whiterose.ac.uknih.gov

Supramolecular Assembly and Material Science Applications

Rational Design of Self-Assembled Systems Employing Bis(5-bromo-2-pyridinyl)methanone

The design of self-assembled systems hinges on the principle of molecular recognition, where molecules spontaneously associate through specific, non-covalent interactions to form larger, well-ordered structures. This compound is an exemplary candidate for such rational design due to its distinct functional domains. The two pyridinyl nitrogen atoms act as excellent coordination sites for metal ions, while the bromine atoms are capable of forming halogen bonds. The aromatic pyridine (B92270) rings also provide platforms for π-π stacking interactions.

By carefully selecting complementary molecules or metal ions, it is possible to program the self-assembly process. For instance, the use of linear or angular metal connectors can direct the formation of discrete metallacycles or extended coordination polymers. The bromo-substituents can further guide the packing of these assemblies in the solid state through halogen bonding, leading to predictable and well-defined supramolecular architectures. While specific studies on the rational design of self-assembled systems using this compound are not extensively documented, the principles of supramolecular chemistry suggest its significant potential in creating novel materials with tailored properties.

Role of Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. In systems involving this compound and its derivatives, several key interactions play a crucial role.

Halogen Bonding: The bromine atoms on the pyridine rings are capable of forming halogen bonds, which are directional interactions between an electrophilic region on the halogen atom and a nucleophilic site. In a related compound, N,N′-Bis(5-bromopyridin-2-yl)methanediamine, the crystal structure reveals the formation of an infinite tape motif. nih.gov While this specific structure is dominated by hydrogen bonding, the presence of bromine atoms suggests the potential for halogen bonding to play a significant role in the supramolecular organization of other derivatives. For instance, in a copper(II) complex with the related ligand (5-bromopyridin-2-yl)methanolato, intermolecular Br⋯O interactions with distances of 2.904(3) and 3.042(3) Å are observed, contributing to the formation of a three-dimensional network. nih.gov

Hydrogen Bonding: In derivatives of this compound that contain hydrogen bond donors, such as the aforementioned N,N′-Bis(5-bromopyridin-2-yl)methanediamine, hydrogen bonding is a primary determinant of the supramolecular structure. In this case, inversion-related N—H⋯N hydrogen-bonding interactions lead to the formation of an infinite tape motif that propagates along a specific crystallographic axis. nih.govnih.gov

Pi-Stacking: The aromatic pyridine rings of this compound and its complexes are prone to π-π stacking interactions. In the crystal structure of the copper(II) complex of (5-bromopyridin-2-yl)methanolato, slipped π–π stackings are observed between the pyridine rings, with centroid-centroid distances ranging from 3.625(3) to 4.255(3) Å. nih.gov These interactions, along with Cu⋯π interactions, contribute to a layered arrangement of the molecules.

A summary of key non-covalent interactions in a related copper complex is provided in the table below.

| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Reference |

| Halogen Bonding | Br⋯O | 2.904(3) | nih.gov |

| Halogen Bonding | Br⋯O | 3.042(3) | nih.gov |

| π–π Stacking | Pyridine Ring ⋯ Pyridine Ring | 3.625(3) | nih.gov |

| π–π Stacking | Pyridine Ring ⋯ Pyridine Ring | 3.767(3) | nih.gov |

| π–π Stacking | Pyridine Ring ⋯ Pyridine Ring | 3.935(3) | nih.gov |

| π–π Stacking | Pyridine Ring ⋯ Pyridine Ring | 4.255(3) | nih.gov |

| Metal-π Interaction | Cu⋯Pyridine Ring Centroid | 3.56 | nih.gov |

Metal-Directed Self-Assembly for Extended Structures

For example, the reaction of a related ligand, (5-bromopyridin-2-yl)methanolato, with copper(II) ions results in a complex where the Cu(II) ion has a square-planar N₂O₂ coordination environment. nih.gov This coordination leads to a layered arrangement of the complexes, which are further organized into a three-dimensional network through intermolecular interactions. nih.gov This demonstrates how the interplay between metal coordination and other non-covalent forces can lead to the formation of well-defined, extended structures.

Formation of Polymeric and Coordination Network Materials

The bifunctional nature of this compound, with its two distinct coordination sites, makes it an ideal bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers, this ligand can generate one-dimensional chains, two-dimensional layers, or three-dimensional networks.

Potential in Ion Sensing Applications

Ligands containing pyridyl groups are widely explored for their potential in selective metal ion complexation and sensing. rsc.org The nitrogen atoms of the pyridine rings can act as binding sites for metal ions, and this binding event can be designed to produce a measurable signal, such as a change in fluorescence or color.

The design of pyridyl-based fluorescent sensors often relies on mechanisms like chelation-enhanced fluorescence (CHEF). rsc.org While this compound itself is not fluorescent, it could be incorporated into a larger, fluorescent molecule. Upon binding to a specific metal ion, the conformation of the ligand could change, leading to an alteration in the fluorescence of the parent molecule. The presence of the bromo-substituents could also influence the selectivity of the sensor by modulating the electronic properties of the pyridine rings and by providing additional interaction sites. The development of sensors based on this scaffold would likely involve the synthesis of more complex derivatives that incorporate a fluorophore.

Catalytic Performance and Mechanistic Insights

Application of Bis(5-bromo-2-pyridinyl)methanone as a Ligand in Catalytic Systems

This compound is recognized as a valuable synthetic intermediate in the creation of elaborate ligand structures for coordination chemistry and catalysis. rug.nl Its structure, featuring two pyridinyl units linked by a ketone, provides a foundational framework for developing multidentate ligands. Research indicates its use in the synthesis of tetrasubstituted N4Py derivatives, which are employed in the development of new non-haem metal catalysts. rug.nl The synthesis pathway involves the conversion of the ketone group into an oxime, which is then reduced to an amine, forming a bis(pyridinyl)methylamine backbone. rug.nl This amine can be further functionalized to create more complex ligands. While the broader class of pyridinyl-based ligands is extensively used in catalysis, for example in palladium-catalyzed aminations and Suzuki coupling reactions, specific studies detailing the direct use of this compound as the primary coordinating ligand in a catalytic system are not extensively documented in the reviewed literature. rug.nl

Specific Catalytic Transformations (e.g., Palladium-Catalyzed Amination, Ethylene Oligomerization, Hydrosilations, Cyclopropanations)

There is a notable lack of specific data in the scientific literature detailing the performance of this compound as a ligand in key catalytic transformations.

Palladium-Catalyzed Amination: While the amination of halopyridines is a well-established process often utilizing palladium catalysts, studies specifically employing a this compound-palladium complex are not readily found. rug.nl

Ethylene Oligomerization, Hydrosilations, and Cyclopropanations: Similarly, a review of available research does not yield specific examples or performance data for this compound as a ligand in these catalytic reactions.

Elucidation of Catalytic Mechanisms and Active Species

Due to the absence of studies on the direct catalytic application of this compound, there is no specific information available to elucidate the catalytic mechanisms or identify the active species that would be formed from its coordination to a metal center. Mechanistic studies are typically conducted on catalytically active systems, and the prerequisite for such an investigation—a documented catalytic application—appears to be missing for this specific compound.

Influence of Ligand Design and Metal Center on Catalytic Efficiency and Selectivity

The influence of ligand design is a fundamental concept in catalysis. For pyridinyl-based ligands, factors such as the steric and electronic properties of substituents on the pyridine (B92270) rings and the nature of the bridging unit between them are known to significantly impact the catalytic efficiency and selectivity of the resulting metal complexes. However, without specific catalytic data for this compound, any discussion on how its particular design (i.e., the bromo-substituents and the ketone bridge) influences catalytic outcomes would be purely speculative.

Recyclability and Sustainability Aspects in Catalysis

The recyclability and sustainability of a catalyst are critical for its practical application. These aspects are evaluated through specific experimental studies that assess the catalyst's stability, activity over multiple cycles, and its environmental impact. As there are no documented catalytic systems featuring this compound as a ligand, no information is available regarding its recyclability or sustainability in catalysis.

Biological Activity and Pharmacological Relevance

Investigation of Antimicrobial and Antifungal Potency of Bis(5-bromo-2-pyridinyl)methanone and its Derivatives

There is no specific data available in the reviewed literature regarding the antimicrobial or antifungal potency of this compound.

In general, pyridine (B92270) derivatives have shown a wide spectrum of antimicrobial and antifungal activities. For instance, certain synthetic benzyl (B1604629) bromides and their corresponding ketone and chalcone (B49325) derivatives have been evaluated for their activity against various pathogenic bacteria and fungi. nih.gov Additionally, some pyridine-containing heterocyclic compounds have demonstrated moderate antimicrobial and antifungal properties. nih.gov The presence of a bromine substituent can sometimes enhance the antimicrobial activity of a compound. For example, some pyrrolo[1,2-a]quinoline (B3350903) derivatives containing bromine have shown inhibitory potential against Candida albicans. nih.gov However, without direct testing, it is impossible to ascertain the specific antimicrobial or antifungal profile of this compound.

Evaluation of Anticancer and Enzyme Inhibitory Effects

No specific studies on the anticancer or enzyme inhibitory effects of this compound have been found in the public domain.

The broader class of pyridine derivatives has been a significant source of compounds with anticancer properties. For example, various pyridine, pyran, and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antitumor activities against a range of human tumor cell lines. mdpi.com The mechanism of action for some of these compounds involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation, such as kinases. nih.govnih.gov For instance, certain pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells. nih.gov Another example includes pyridin-2-yl urea (B33335) derivatives that have been designed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Assessment of Antiviral Activity

There is no available data concerning the antiviral activity of this compound.

However, the pyridine scaffold is present in a number of compounds with known antiviral activity. For instance, new pyridinone derivatives have been designed and tested for their activity against human immunodeficiency virus type 1 (HIV-1). researchgate.net Furthermore, benzothiazolyl-pyridine hybrids have been investigated as potential antiviral agents against influenza viruses like H5N1 and coronaviruses such as SARS-CoV-2. nih.gov The antiviral drug Favipiravir, which has a pyrazine (B50134) core (structurally related to pyridine), and its analogs have also been a subject of extensive research. nih.gov

Potential as Cholinesterase Inhibitors

Specific data on the cholinesterase inhibitory potential of this compound is not available.

Cholinesterase inhibitors are crucial for the management of Alzheimer's disease. The search for new inhibitors has led to the investigation of various heterocyclic compounds, including those with a pyridine or bipyridine structure. For example, the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 4,4'-bipyridine (B149096) has been studied. nih.gov Natural and synthetic compounds containing a pyridine ring are often evaluated for their ability to inhibit these enzymes. mdpi.comfrontiersin.org The inhibitory kinetics of compounds like E2020, which contains a piperidine (B6355638) ring (a saturated form of pyridine), have been extensively studied. nih.gov

Structure-Activity Relationship (SAR) Derivation for Pyridinylmethanone Derivatives

Due to the lack of a series of biologically active pyridinylmethanone derivatives that include this compound, no specific structure-activity relationship (SAR) has been derived.

In general, SAR studies on pyridine derivatives reveal that the nature, position, and number of substituents on the pyridine ring significantly influence the biological activity. For example, in a series of PI3K/mTOR inhibitors, the introduction of a trifluoromethyl group on the pyridine ring was found to enhance cellular potency. acs.org For some anticancer pyridine derivatives, the presence of specific functional groups can dictate their selectivity towards certain cancer cell lines. mdpi.com In the context of antimicrobial activity, the presence and position of halogen atoms, like bromine, can modulate the potency. nih.govnih.gov

Mechanistic Studies of Biological Action within Cellular Systems

Without any confirmed biological activity, no mechanistic studies on the action of this compound within cellular systems have been performed.

Mechanistic studies for biologically active pyridine derivatives often involve identifying their molecular targets. For anticancer compounds, this could include DNA interaction, inhibition of key enzymes like kinases, or induction of apoptosis through specific signaling pathways. nih.gov For antimicrobial agents, the mechanism might involve the disruption of the microbial cell membrane or inhibition of essential enzymes. For cholinesterase inhibitors, mechanistic studies focus on the mode of binding to the active site of the enzyme. nih.gov

In Vitro and In Vivo Pharmacological Profiling

No in vitro or in vivo pharmacological profiling data for this compound is available in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of "Bis(5-bromo-2-pyridinyl)methanone". DFT methods are used to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. acs.orgresearchgate.net

Detailed research findings from DFT calculations would typically include the optimization of the molecular geometry to find the most stable conformation. From this optimized structure, a wealth of information can be derived. For instance, in a study on a related bipyridine derivative, DFT calculations were used to analyze the molecular structure and vibrational frequencies. marmara.edu.tr For "this compound," such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in calculating various molecular properties that are crucial for understanding the compound's behavior. These properties are summarized in the table below.

| Calculated Property | Significance for this compound |

| Total Energy | Indicates the stability of the molecule. |

| Dipole Moment | Provides insight into the molecule's polarity and solubility. |

| Electron Affinity | Relates to the ability of the molecule to accept an electron. |

| Ionization Potential | Indicates the energy required to remove an electron. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. acs.org |

Molecular Dynamics and Docking Simulations for Biological Interactions

To explore the potential biological activity of "this compound," molecular dynamics (MD) and docking simulations are invaluable tools. These methods are used to study the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This can help in identifying potential biological targets and understanding the binding mode. For example, in studies of other pyridine (B92270) derivatives, molecular docking has been used to predict their binding affinity to specific enzymes. nih.govfrontiersin.org For "this compound," docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of a target protein.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. An MD simulation of "this compound" bound to a target protein would show how the complex behaves in a simulated physiological environment, providing insights into the stability of the binding and any conformational changes that may occur.

Advanced Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)

The way molecules of "this compound" pack together in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govmdpi.commdpi.com

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. For instance, red spots on a d_norm surface indicate close contacts, often corresponding to hydrogen bonds. The analysis can be further broken down into fingerprint plots, which show the proportion of different types of intermolecular contacts. For a molecule like "this compound," this analysis would likely reveal the significance of interactions involving the bromine and nitrogen atoms.

Energy framework analysis builds upon Hirshfeld surface analysis to calculate the interaction energies between molecules in a crystal, providing a quantitative measure of the stability of the crystal packing. This would allow for a deeper understanding of the forces holding the crystalline structure of "this compound" together.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Parameters

Computational methods are highly effective in predicting the electronic structure, reactivity, and spectroscopic parameters of "this compound". DFT calculations can provide a detailed map of the electron density distribution, highlighting regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will react with other chemical species.

Reactivity descriptors, such as the Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Furthermore, theoretical calculations can predict various spectroscopic parameters. For example, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. acs.org Similarly, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. marmara.edu.tr The table below summarizes some predictable spectroscopic data.

| Spectroscopic Parameter | Computational Method | Significance |

| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts the wavelengths of maximum light absorption. acs.org |

| Vibrational Frequencies (IR, Raman) | DFT | Aids in the interpretation of experimental vibrational spectra. |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Predicts the 1H and 13C NMR spectra, assisting in structure elucidation. |

Conformational Landscape and Energetic Profiling

"this compound" possesses rotational freedom around the single bonds connecting the pyridinyl rings to the central carbonyl group. This allows for the existence of different conformers. A thorough computational analysis of the conformational landscape is essential to identify the most stable conformers and the energy barriers between them.

Design and Synthesis of Functionalized Derivatives: Structure Property Relationships

Synthetic Strategies for Tailoring Bis(5-bromo-2-pyridinyl)methanone Derivatives

The presence of two bromine atoms on the pyridinyl rings of this compound serves as a versatile handle for a variety of post-synthesis modifications, primarily through transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted precursor with various aryl- or vinylboronic acids or esters. mdpi.combeilstein-journals.org This reaction is instrumental in creating derivatives with extended π-conjugated systems, which can significantly impact the electronic and photophysical properties of the molecule. For instance, coupling with phenylboronic acid would yield bis(5-phenyl-2-pyridinyl)methanone, altering the steric bulk and electronic nature of the ligand. A general representation of this reaction is the palladium-catalyzed coupling of an aryl halide with an organoboron compound. mdpi.com The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. acs.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed, reacting the bromo-derivative with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov This strategy is particularly useful for constructing rigid, linear extensions to the molecular framework, which can be crucial for applications in materials science and the development of molecular wires. The introduction of an alkyne group can also serve as a precursor for further transformations, such as click chemistry. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5- and 5'-positions. chemspider.comorganic-chemistry.orgresearchgate.netnih.gov This is a key strategy for synthesizing derivatives with potential biological activity or for creating ligands with different coordination properties due to the introduction of N-donor atoms. The reaction conditions, including the choice of palladium precursor and phosphine (B1218219) ligand, are critical for achieving high yields, especially with volatile amines. researchgate.netnih.gov

Stille Coupling: This reaction involves the coupling of the bromo-derivative with organostannanes and is another effective method for C-C bond formation. It has been successfully used for the stepwise functionalization of related compounds like 5,5'-dibromo-2,2'-bipyridine, demonstrating its potential for creating both symmetrical and unsymmetrical derivatives of this compound. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple bromo-pyridines unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution can be a viable strategy. researchgate.net In certain contexts, particularly with highly electron-deficient aromatic systems, a nucleophile can directly displace the bromide.

These synthetic strategies provide a comprehensive toolbox for the derivatization of this compound, enabling the creation of a diverse library of compounds with tailored properties.

Systematic Variation of Substituents to Modulate Electronic and Steric Effects

The systematic variation of substituents on the pyridinyl rings of this compound is a fundamental approach to modulating its electronic and steric properties. These modifications, in turn, dictate the molecule's behavior in various applications.

Electronic Effects:

The electronic nature of the substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the pyridine (B92270) rings. This can enhance the Lewis acidity of the nitrogen atoms, making them stronger coordinators to electron-rich metal centers. In the context of metal complexes, EWGs can stabilize the radical anion of the ligand and shift reduction potentials to more positive values. acs.org However, very strong EWGs can sometimes inhibit the catalytic activities of the resulting metal complexes. acs.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) increase the electron density on the pyridine rings. This enhances the electron-donating ability of the pyridyl nitrogen atoms, which can influence the stability and reactivity of their metal complexes. beilstein-journals.org In some cases, EDGs can lead to a decrease in the energy of metal-to-ligand charge transfer (MLCT) transitions in the corresponding metal complexes.

The Hammett parameter is a useful quantitative measure to correlate the electronic effect of substituents with various properties of the molecule. nih.gov

Steric Effects:

The size and spatial arrangement of substituents introduce steric hindrance, which can significantly influence the molecule's conformation and its interactions with other molecules or metal ions.

Bulky Substituents: The introduction of bulky groups, such as tert-butyl or phenyl, in the proximity of the coordinating nitrogen atoms can enforce a specific geometry in the resulting metal complexes. This steric hindrance can prevent the formation of certain coordination polymers and can be used to stabilize monomeric species. It can also influence the planarity of the molecule, which has implications for its photophysical properties. For instance, increased steric bulk can lead to more distorted coordination geometries in metal complexes. mdpi.com

Positional Isomerism: The position of the substituent on the pyridine ring is crucial. A substituent at the 6-position, adjacent to the nitrogen, will exert a much stronger steric effect on coordination than a substituent at the 4- or 5-position. This allows for fine-tuning of the ligand's bite angle and the accessibility of the metal center in its complexes.

By carefully selecting and positioning substituents with varying electronic and steric profiles, it is possible to create a family of this compound derivatives with a predictable and tunable range of properties.

Correlating Structural Modifications with Coordination, Supramolecular, and Biological Activities

The tailored structural modifications of this compound derivatives have profound implications for their coordination chemistry, their ability to form supramolecular assemblies, and their biological activities.

Coordination and Supramolecular Activities:

The bis(pyridinyl)methanone core can act as a versatile ligand for a variety of metal ions. The nitrogen atoms of the pyridine rings and the oxygen atom of the ketone can all participate in coordination, leading to the formation of mononuclear, binuclear, or polymeric metal complexes. nih.govresearchgate.net

The introduction of different substituents allows for the fine-tuning of the ligand's coordination properties:

Modulation of Lewis Basicity: Electron-donating or -withdrawing groups alter the electron density on the nitrogen atoms, thereby affecting the strength of the coordinate bond with a metal center. beilstein-journals.org

Steric Control of Geometry: Bulky substituents can direct the self-assembly of metal complexes, favoring the formation of discrete multinuclear structures over extended coordination polymers. nih.gov These steric constraints can also influence the geometry around the metal center, for example, leading to distorted tetrahedral or octahedral environments. nih.gov

Formation of Supramolecular Architectures: The functionalized derivatives can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions, leading to the formation of complex supramolecular structures like chains, sheets, and three-dimensional networks. nih.govresearchgate.net For example, the presence of bromine substituents has been shown to influence π-π stacking interactions in related structures. acs.org

Biological Activities:

Derivatives of bis(pyridyl)methanones and related bipyridyl compounds have shown promise in the field of medicinal chemistry, particularly as anticancer agents. nih.govresearchgate.netuea.ac.uk

Anticancer Activity: Several studies have reported the cytotoxic effects of bis(pyridyl)methane derivatives against various human cancer cell lines. nih.govresearchgate.net The mechanism of action is often associated with their ability to interact with biological macromolecules like DNA or to induce polyamine catabolism in cancer cells. nih.govuea.ac.uk Metal complexes of these ligands have also demonstrated significant anticancer activity, in some cases exceeding that of established drugs like cisplatin. researchgate.net The nature of the substituent on the pyridine ring and the choice of the metal ion are critical factors in determining the efficacy and selectivity of these compounds. researchgate.net

The following table summarizes the anticancer activity of some bis(pyridyl)methane derivatives against a selection of human cancer cell lines.

| Compound | Cancer Cell Line | Activity Level | Reference |

|---|---|---|---|

| Bis(pyridyl)methane derivatives | Various (60 cell lines) | Inhibitory effects at 10-5 M, in some cases 10-7 M | nih.govresearchgate.net |

| Bispidine derivative 4e | HepG2 | Gradual decrease in viability at 3–9 µM | nih.gov |

| Bispidine derivative 7a | HepG2 | Gradual decrease in viability at 7–25 µM | nih.gov |

| Bispidine derivative 4c | HepG2 | Gradual decrease in viability at 3–25 µM | nih.gov |

| Cu(II) complex of bis(2-pyridyl)-di(4-methoxyphenyl)ethene | MCF-7 | IC50 = 27.99 µM | researchgate.net |

| Zn(II) complex of bis(2-pyridyl)-di(4-methoxyphenyl)ethene | Hep-G2 | IC50 between 18.93 and 24.83 µM | researchgate.net |

| Zn(II) complex of bis(2-pyridyl)-di(4-methoxyphenyl)ethene | A549 | IC50 between 18.93 and 24.83 µM | researchgate.net |

Exploration of Photophysical Properties and Optical Responses

The introduction of functional groups and the formation of metal complexes with this compound derivatives open up a rich area of photophysical phenomena and optical responses. These properties are highly tunable and are of great interest for applications in sensing, imaging, and optoelectronics.

Luminescence and Photoluminescence:

Many transition metal complexes of bipyridine and related ligands are known to be luminescent. nih.gov The emission properties are typically derived from metal-to-ligand charge transfer (MLCT) excited states. nih.gov

Tuning Emission Wavelength: The energy of the MLCT transition, and thus the color of the emitted light, can be tuned by altering the electronic properties of the substituents on the pyridine rings. Electron-donating groups generally lower the energy of the MLCT state, leading to a red-shift in the emission, while electron-withdrawing groups have the opposite effect. nih.gov

Quantum Yield and Lifetime: The efficiency of the luminescence (quantum yield) and the duration of the excited state (lifetime) are also sensitive to the molecular structure. Steric hindrance can affect the rigidity of the complex, influencing non-radiative decay pathways and thus the quantum yield. In some cases, the presence of heavy atoms like bromine can enhance spin-orbit coupling, which may influence the rates of intersystem crossing and phosphorescence.

Thermally Activated Delayed Fluorescence (TADF): Some copper(I) complexes with related ligands have been shown to exhibit TADF, a mechanism that can lead to high emission efficiencies. acs.org This property is highly dependent on the energy gap between the singlet and triplet excited states, which can be modulated through ligand design.

Optical Responses:

The absorption spectra of this compound derivatives and their metal complexes can also be systematically modified.

Absorption Spectra: The introduction of extended π-conjugated systems through reactions like Suzuki coupling can lead to a bathochromic (red) shift in the absorption bands, allowing the molecule to absorb light at longer wavelengths. mdpi.com The optical spectra of metal complexes often show characteristic MLCT absorption bands in the visible region. acs.org

The table below provides examples of the photoluminescent properties of some related metal complexes.

| Complex Type | Emission Range (nm) | Origin of Luminescence | Reference |

|---|---|---|---|

| Pt(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) derivatives | 553-605 | 3MLCT | nih.gov |

| Re(I) complexes with 2-(2-pyridyl)benzimidazole derivatives | 620-640 | 3MLCT | nih.gov |

| Ru(II) complexes with 2-(2-pyridyl)benzimidazole derivatives | 626-645 | 3MLCT | nih.gov |

| Pt(II) complexes with bis(2-pyridylimino)isoindolate analogues | 550-678 | Not specified | nih.gov |

| Tm(L)(iso-Bu2PS2)2(NO3) (L = Phen, 2,2′-Bipy) | ~477-478 | Not specified | researchgate.net |

Future Perspectives and Emerging Research Directions

Development in Advanced Functional Materials and Optoelectronic Applications

The inherent electronic properties of the bipyridinyl framework within Bis(5-bromo-2-pyridinyl)methanone suggest a promising future in the development of advanced functional materials. The presence of two pyridine (B92270) rings linked by a carbonyl group creates a conjugated system that can be readily modified, offering a tunable platform for optoelectronic applications. The bromine substituents provide sites for further functionalization, allowing for the fine-tuning of electronic and photophysical properties.

Research into structurally related bipyridine-based coordination polymers has demonstrated their potential in creating materials with novel photochromic and white-light emission properties. For instance, coordination polymers incorporating 4,4'-bipyridine-N,N'-dioxide have been shown to exhibit photochromism and emit white light with a high color rendering index, highlighting the potential of bipyridyl structures in optoelectronics. Similarly, the modification of bipyridine ligands within metal-organic frameworks (MOFs) can modulate their topology and enhance their functional properties, including luminescence and photocatalysis. These examples underscore the potential for this compound to serve as a key building block in the design of new photoactive and luminescent materials.

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | As a host or emissive layer material. | Tunable electronic properties through functionalization of the bromine atoms. |

| Solar Cells | As a component in dye-sensitized or perovskite solar cells. | Bipyridinyl core for efficient charge transfer. |

| Photodetectors | As a photoactive material for light sensing. | Conjugated system for enhanced light absorption. |

| Optical Sensors | As a chemosensor for detecting metal ions or small molecules. | Coordination sites on the nitrogen atoms and potential for fluorescence quenching or enhancement. |

Precision Medicine and Drug Discovery Initiatives Based on Biological Activity

The pyridine and ketone moieties are common pharmacophores in a multitude of biologically active compounds, suggesting that this compound could serve as a scaffold for the development of novel therapeutic agents. The bromination of the pyridine rings can enhance lipophilicity and potentially influence the compound's interaction with biological targets.

Derivatives of di(pyridin-2-yl)methanone, a structurally similar compound, have been investigated for their biological activities. For example, Schiff base ligands derived from di-2-pyridyl ketone have demonstrated antiproliferative activity in neuroepithelioma cancer cells. nih.gov Furthermore, various pyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The ability to functionalize the bromine atoms on this compound provides a route to a library of analogues with diverse biological profiles, paving the way for precision medicine initiatives where treatments are tailored to specific disease subtypes or patient populations.

Integration into Nanosystems and Hybrid Composites

The bipyridinyl structure of this compound makes it an excellent candidate for integration into nanosystems and the creation of hybrid composites. The nitrogen atoms of the pyridine rings can act as effective ligands for coordinating with metal ions or binding to the surface of nanoparticles. This functionalization can impart new properties to the nanomaterials, such as improved stability, dispersibility, and catalytic activity.

For instance, bipyridyl-functionalized gold nanoparticles have been synthesized and shown to form two-dimensional assemblies, with the interparticle spacing influenced by the nature of the bipyridyl ligand. nih.gov Such controlled assembly is crucial for the development of advanced sensors and electronic devices. Moreover, hybrid materials based on bipyridine and polyoxometalates have been created, exhibiting valuable hydrophobic and redox properties. researchgate.net The functionalization of nanoparticles with bipyridine-containing complexes has also been explored for applications in cancer theranostics, where the nanoparticles can act as both diagnostic imaging agents and therapeutic delivery vehicles. mdpi.com The bromine atoms on this compound offer additional handles for covalent attachment to polymer matrices or other components, further expanding its potential in the design of multifunctional hybrid materials.

Exploration of Dynamic and Photoresponsive Systems

The conformational flexibility of the bond linking the two pyridinyl rings, combined with the potential for photo-induced electronic transitions, makes this compound a compelling target for the development of dynamic and photoresponsive systems. The interaction of the bipyridinyl unit with light can lead to changes in its electronic state, which in turn could trigger conformational changes or other dynamic behaviors.

Research on coordination complexes of 4,4'-bipyridinium has demonstrated significant differences in photochromism based on the conformation of the bipyridinium ligand. scbio.cn This highlights the strong link between molecular geometry and photoresponsive behavior in bipyridyl systems. Furthermore, multifunctional coordination polymers based on photoactive 4,4'-bipyridine-N,N'-dioxide have been synthesized, displaying both photochromism and photomagnetism. calpaclab.comnih.gov These findings suggest that by carefully designing coordination complexes or supramolecular assemblies of this compound, it may be possible to create novel materials that can be switched between different states using light, with potential applications in molecular switches, data storage, and smart materials.

Advancement of Sustainable Chemical Processes and Circular Economy Principles

The future development of applications for this compound will be intrinsically linked to the advancement of sustainable chemical processes for its synthesis. Traditional methods for the synthesis of pyridine derivatives often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. google.com

Future research will likely focus on developing greener synthetic routes to this compound and its precursors. This could involve the use of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, which offer higher efficiency and selectivity. google.com For instance, the Kröhnke pyridine synthesis provides a versatile method for generating highly functionalized pyridines under relatively mild conditions. nih.gov Furthermore, exploring the use of renewable feedstocks and developing processes that minimize solvent use and energy consumption will be crucial. The principles of a circular economy could be applied by designing processes where byproducts can be repurposed or recycled, contributing to a more sustainable chemical industry. A recent breakthrough in acetylene (B1199291) chemistry has demonstrated a metal-free protocol for 1,2-bromochalcogenation, highlighting a move towards more environmentally benign synthesis of halogenated compounds. acs.org

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to play a transformative role in accelerating the discovery and optimization of functional molecules like this compound. These computational tools can be used to predict the properties of novel derivatives, guide synthetic efforts, and identify promising candidates for specific applications.

For example, ML models have been successfully developed to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) derivatives on iron surfaces, demonstrating the potential of these methods in materials science. google.comresearchgate.net In the context of drug discovery, ML can be used to screen virtual libraries of this compound analogues for their potential biological activity and to predict their pharmacokinetic properties. Furthermore, generative ML models can be employed to design entirely new molecules with desired spectroscopic features or other functional properties. acs.org By integrating ML and AI into the research and development workflow, the design-build-test-learn cycle for new materials and drugs based on the this compound scaffold can be significantly expedited.

Q & A

Q. What are the recommended synthetic routes for preparing Bis(5-bromo-2-pyridinyl)methanone, and how can reaction conditions be optimized?

The synthesis of brominated pyridinyl methanones typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a related compound, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using palladium catalysts . Optimization may include varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMSO or THF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization requires a multi-technique approach:

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridinyl groups) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~ 339.96 g/mol for C₁₁H₈Br₂N₂O) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion anomalies .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

The compound is likely stable in anhydrous DMSO or DMF at –20°C, based on analogous bromopyridine derivatives. Avoid aqueous buffers to prevent hydrolysis. Long-term storage in amber vials under inert gas (N₂/Ar) minimizes degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For instance, bromine atoms at the 5-position on pyridine rings are electrophilic, favoring Pd-catalyzed couplings. ADMET studies predict pharmacokinetic properties, such as logP (~2.5) for solubility in lipid membranes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or IR data (e.g., unexpected carbonyl stretches) may arise from tautomerism or impurities. Solutions include:

Q. How does this compound compare to analogs in modulating biological targets?

Comparative studies with derivatives (e.g., 5-bromo-2-methoxypyridine-4-methanol) reveal structure-activity relationships. For example:

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Scale-up issues include exothermic side reactions and catalyst poisoning. Mitigation strategies:

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

Crystal structures reveal key interactions (e.g., π-π stacking between pyridinyl rings and protein residues). Modifications at the methanone position (e.g., introducing electron-withdrawing groups) optimize binding to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.